Product packaging for N-hydroxyisobutyrimidoyl chloride(Cat. No.:CAS No. 684-88-8)

N-hydroxyisobutyrimidoyl chloride

Cat. No.: B2583391
CAS No.: 684-88-8
M. Wt: 121.56
InChI Key: JNDGHLLVJGENOC-XQRVVYSFSA-N
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Description

N-hydroxyisobutyrimidoyl chloride (CAS 684-88-8) is a specialized chemical intermediate belonging to the class of N-hydroximoyl chlorides, recognized for its significant role in contemporary organic synthesis. Its molecular formula is C 4 H 8 ClNO, and it has a molecular weight of 121.57 g/mol . The primary research value of this compound stems from its function as a stable precursor for the generation of nitrile oxides . These nitrile oxides are highly valuable 1,3-dipoles used in 1,3-dipolar cycloaddition reactions, a fundamental method for constructing five-membered heterocyclic rings such as isoxazoles . This makes this compound a critical building block in the synthesis of complex molecules, which are prevalent in pharmaceuticals and other biologically active compounds . A common synthetic route to this reagent involves the chlorination of isobutyraldehyde oxime using reagents like N-chlorosuccinimide (NCS) . Researchers value this compound for its reactivity towards various nucleophiles, enabling its conversion into a wide array of other functional groups and molecular structures . As a member of the imidoyl chloride family, it is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack and facilitating reactions that lead to new carbon-carbon and carbon-heteroatom bonds . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNO B2583391 N-hydroxyisobutyrimidoyl chloride CAS No. 684-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-2-methylpropanimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDGHLLVJGENOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40797366
Record name N-Hydroxy-2-methylpropanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40797366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-88-8
Record name N-Hydroxy-2-methylpropanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40797366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Hydroxyisobutyrimidoyl Chloride

Conventional Synthetic Pathways to N-Hydroxyisobutyrimidoyl Chloride

Traditional methods for the synthesis of this compound have been well-established, primarily relying on the transformation of isobutyronitrile (B166230), isobutyraldehyde (B47883) oxime, and related amide or hydroxamic acid derivatives.

Synthesis from Isobutyronitrile and Related Nitriles

The synthesis of this compound from isobutyronitrile typically involves a two-step process. The first step is the reaction of isobutyronitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide, to form N-hydroxyisobutyramidine. This intermediate is then chlorinated to yield the final product. While specific data for isobutyronitrile is not extensively detailed in readily available literature, the general reaction mechanism is a cornerstone of imidoyl chloride synthesis.

A related approach involves the cycloaddition reaction between nitriles and 2-pyridylselenenyl chloride, which has been shown to form cationic pyridinium-fused 1,2,4-selenodiazoles. For instance, the reaction of isobutyronitrile with 2-pyridylselenenyl chloride in a mixture of dichloromethane (B109758) and diethyl ether at room temperature for 24 hours results in the formation of 3-(propan-2-yl)-1,2,4- researchgate.netrsc.orgorganic-chemistry.orgselenadiazolo[4,5-a]pyridin-4-ylium chloride in high yield (89%). mdpi.com Although this does not directly yield this compound, it demonstrates the reactivity of the nitrile group in isobutyronitrile towards the formation of related heterocyclic structures.

Synthesis from Isobutyraldehyde Oxime via Chlorination

A prevalent and direct method for the preparation of this compound is the chlorination of isobutyraldehyde oxime. This reaction can be carried out using various chlorinating agents.

One common chlorinating agent is gaseous chlorine. The reaction is typically performed in an inert solvent such as chloroform (B151607) or methylene (B1212753) chloride at low temperatures to control the exothermicity of the reaction. The chlorine gas is bubbled through a solution of the oxime, leading to the formation of the hydroximoyl chloride. The choice of solvent can be critical; for instance, the chlorination of benzaldoximes in commercial chloroform (which contains ethanol (B145695) as a stabilizer) can lead to the formation of benzhydroxamic chloride derivatives, whereas in pure chloroform or methylene chloride, other products may be favored. researchgate.netsci-hub.box For the chlorination of acetaldoxime, maintaining a very low concentration of the oxime (below 1%) and controlling the temperature below 20°C in an aqueous medium has been shown to improve yields by minimizing hydrolysis side reactions. google.com

Chlorinating AgentStarting MaterialSolventKey ConditionsProductRef
Chlorine GasAcetaldoximeWater< 20°C, Oxime concentration < 1%Acetohydroxamoyl chloride google.com
Chlorine GasBenzaldoximesCommercial Chloroform-Benzhydroxamic chloride derivatives researchgate.netsci-hub.box
N-ChlorosuccinimideAldoximesN,N-Dimethylformamide-Hydroximoyl chlorides organic-chemistry.org

Deoxy-chlorination Approaches from Corresponding Amides and Hydroxamic Acids

Deoxy-chlorination provides an alternative route to this compound from precursors such as N-isobutyrylhydroxamic acid. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). acsgcipr.org

The reaction of a hydroxamic acid with thionyl chloride is a well-established method for preparing the corresponding hydroximoyl chloride. The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which can simplify purification. For instance, the preparation of fatty acid chlorides from the corresponding acids is efficiently achieved by refluxing with a slight excess of thionyl chloride. pjoes.com A similar principle applies to the conversion of hydroxamic acids.

While specific experimental data for the deoxy-chlorination of N-isobutyrylhydroxamic acid to this compound is not detailed in the provided search results, the general applicability of these reagents is a fundamental concept in organic synthesis. acsgcipr.org

Modern and Sustainable Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This includes the application of green chemistry principles and the use of catalytic systems.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound, this can involve the use of safer solvents, minimizing waste, and improving energy efficiency.

The use of water as a solvent is a key aspect of green chemistry. mdpi.com While many traditional methods for hydroximoyl chloride synthesis employ chlorinated solvents, exploring water-based systems, as demonstrated in the synthesis of acetohydroxamoyl chloride, can significantly reduce the environmental footprint. google.com The use of less hazardous reagents, such as NCS as a substitute for chlorine gas, also aligns with green chemistry principles. wikipedia.orggoogle.com Furthermore, developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can reduce solvent usage and waste generation.

Catalytic and Organocatalytic Strategies for Enhanced Synthesis

Catalytic methods offer the potential for increased efficiency and selectivity in the synthesis of this compound. While specific catalytic systems for this particular compound are not extensively documented in the provided search results, general advancements in the catalytic synthesis of related compounds are noteworthy.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. nih.gov Chiral 2-aminobenzimidazole (B67599) derivatives have been shown to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketones using NCS as the chlorine source. mdpi.com While this applies to a different substrate class, it highlights the potential for developing organocatalytic methods for the chlorination of oximes.

The Lossen rearrangement, a method to generate isocyanates from hydroxamic acids, can be catalyzed by N-methylimidazole (NMI). This catalytic process can be more efficient and proceed under milder conditions than traditional thermal methods. nih.gov While not a direct synthesis of the target compound, it demonstrates the catalytic activation of hydroxamic acid derivatives, a potential starting material for this compound.

Furthermore, a catalytic system for the chlorination of alcohols under Appel conditions has been developed using benzotrichloride (B165768) as the chlorinating agent, trioctylphosphane as the catalyst, and phenylsilane (B129415) as a terminal reductant under solvent-free conditions. organic-chemistry.org This approach, focused on P(III)/P(V) redox cycling, could potentially be adapted for the deoxy-chlorination of hydroxamic acids.

Solvent-Free or Environmentally Benign Solvent-Based Syntheses

The principles of green chemistry encourage the reduction or elimination of hazardous substances, including volatile organic solvents. In the context of this compound synthesis, research has been moving towards solvent-free conditions and the use of environmentally benign solvents.

Solvent-free, or neat, reactions offer significant environmental benefits by reducing solvent waste, which is a major contributor to chemical pollution. One approach that has been explored for related imidoyl chlorides is mechanochemical synthesis using a ball mill. This technique uses mechanical energy to initiate and sustain chemical reactions, often in the absence of a solvent, leading to high yields and reduced reaction times. For instance, the solvent-free synthesis of various imidazolinium chlorides has been achieved with excellent yields through the reaction of a formamidine (B1211174) with dichloroethane and a base, with purification accomplished by simple filtration. While not yet specifically documented for this compound, this methodology presents a promising avenue for future research.

The use of environmentally benign solvents is another key strategy in greening chemical processes. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Micellar catalysis in water, where surfactants form aggregates that can solubilize non-polar reactants, has been successfully employed for the dehydration of N-formamides to isocyanides, a transformation that often uses toxic reagents like phosphorus oxychloride. This approach, which can be carried out at room temperature, demonstrates the potential of aqueous media for reactions that traditionally require organic solvents. Other green solvents, such as ionic liquids and deep eutectic solvents, offer unique properties like low vapor pressure and high thermal stability, and have been used in the synthesis of various heterocyclic compounds. The bio-based solvent Cyrene™, derived from cellulose, has also emerged as a viable alternative to toxic dipolar aprotic solvents like DMF and dichloromethane for reactions such as amide synthesis from acid chlorides. The application of these green solvent systems to the synthesis of this compound could significantly reduce its environmental footprint.

Optimization and Efficiency Studies in this compound Production

Efficient chemical production relies on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing waste and energy consumption.

Reaction Condition Optimization for Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on several factors, including the choice of reagents, solvent, temperature, and reaction time. For the chlorination step of the hydroxamic acid intermediate, the selection of the chlorinating agent is crucial. While thionyl chloride is common, other reagents like oxalyl chloride in the presence of a base such as 2,6-lutidine in a solvent like dichloromethane at low temperatures have been used for the in-situ formation of imidoyl chlorides.

The optimization of reaction conditions often involves a systematic study of these parameters. For example, in the synthesis of related heterocyclic compounds, screening different solvents and bases can lead to significant improvements in yield. The concentration of reactants and the stoichiometry of the reagents also play a critical role. An increase in the amount of a key reagent can sometimes decrease the reaction time and increase the product yield. Temperature control is another vital aspect; for instance, carrying out the chlorination at reflux conditions (e.g., 40–50°C) for a specific duration (e.g., 6–8 hours) can ensure complete conversion of the starting material. The use of an inert atmosphere, such as nitrogen, is often recommended to prevent moisture from interfering with the reaction and causing the formation of by-products.

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the chlorination of N-hydroxyisobutyric acid to this compound.

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1Thionyl ChlorideDichloromethane251275
2Thionyl ChlorideDichloromethane40 (reflux)685
3Thionyl ChlorideToluene80482
4Oxalyl Chloride/LutidineDichloromethane0 to 25888
5Phosphorus PentachlorideCarbon Tetrachloride77 (reflux)578

This table is for illustrative purposes and does not represent actual experimental data.

Purification Strategies and Handling Considerations

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. Common purification techniques include column chromatography and recrystallization. For column chromatography, a silica (B1680970) gel stationary phase with a solvent system such as a hexane/ethyl acetate (B1210297) mixture (e.g., 4:1 v/v) can be effective in separating the desired product from impurities. Recrystallization from a cold solvent, such as diethyl ether, is another method to achieve high purity, often yielding a crystalline solid.

Given the reactive nature of this compound, proper handling and storage are paramount. The compound is sensitive to moisture and heat, which can lead to decomposition. Therefore, it should be handled in a well-ventilated fume hood, and contact with skin and eyes should be avoided by using appropriate personal protective equipment, including gloves and safety glasses. Storage in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place is recommended to maintain its stability. It is also important to avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and metals. In case of spills, appropriate absorbent materials should be used, and the waste should be disposed of according to institutional and local regulations.

Reactivity and Mechanistic Investigations of N Hydroxyisobutyrimidoyl Chloride

Fundamental Reactivity Profile of the N-Hydroxyisobutyrimidoyl Chloride Moiety

This compound, a member of the hydroximoyl chloride family, possesses a unique reactivity profile governed by the electronic interplay between the nitrogen, oxygen, and chlorine atoms attached to the central carbon. The carbon atom of the C=N bond is electrophilic, a characteristic enhanced by the electronegativity of both the chlorine and the nitrogen atoms, which pull electron density away from it. This electrophilicity makes it susceptible to attack by nucleophiles.

The presence of the hydroxyl group on the nitrogen atom introduces further complexity. The lone pairs on the oxygen can participate in resonance, potentially donating electron density to the C=N bond, which could slightly temper the electrophilicity of the carbon. However, the dominant effect remains the electron-withdrawing nature of the attached heteroatoms. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.

Furthermore, the this compound moiety can act as a precursor to nitrile oxides through dehydrochlorination, typically achieved by treatment with a base. Nitrile oxides are highly reactive 1,3-dipoles and are key intermediates in various cycloaddition reactions. nih.gov The stability of this compound itself is a crucial factor in its synthetic utility, allowing for its isolation and subsequent reaction under controlled conditions.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution is a cornerstone of the reactivity of this compound. youtube.comlibretexts.org The electrophilic carbon atom of the imidoyl chloride is the primary site for attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic addition-elimination mechanism. chemguide.co.uk

Formation of N-Hydroxyisobutyrimidamides and Related Amidoximes

The reaction of this compound with primary or secondary amines leads to the formation of N-hydroxyisobutyrimidamides. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the imidoyl chloride, followed by the elimination of hydrogen chloride. libretexts.orgmnstate.edu The use of a base is often necessary to neutralize the HCl generated during the reaction. libretexts.org

Amidoximes are a related class of compounds that can be synthesized from this compound. For instance, reaction with hydroxylamine (B1172632) can yield the corresponding amidoxime. These compounds are valuable in medicinal chemistry and as precursors for other heterocyclic systems.

Reactions with Amines and Other Nitrogen Nucleophiles

A variety of nitrogen-based nucleophiles can react with this compound. Primary and secondary amines are common reactants, leading to the formation of N-substituted N-hydroxyisobutyrimidamides. libretexts.orgrsc.org The reaction is generally efficient and provides a direct route to these structures. libretexts.org

Other nitrogen nucleophiles, such as hydrazines, can also be employed. These reactions would yield hydrazide derivatives, which can serve as precursors for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. The specific outcome of the reaction depends on the nature of the nitrogen nucleophile and the reaction conditions.

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen nucleophiles, such as alcohols and alkoxides, can react with this compound to form O-alkyl-N-hydroxyisobutyrimidates. libretexts.orgyoutube.com These reactions are typically carried out in the presence of a base to facilitate the deprotonation of the alcohol and to neutralize the HCl byproduct. Water can also act as a nucleophile, leading to the hydrolysis of the imidoyl chloride back to the corresponding hydroxamic acid. youtube.com

Sulfur nucleophiles, which are generally more nucleophilic than their oxygen counterparts, also readily react. libretexts.orglibretexts.org Thiols and thiolates will attack the electrophilic carbon to produce S-alkyl-N-hydroxyisobutyrimidothioates. researchgate.netresearchgate.net These sulfur-containing analogs are of interest for their unique chemical properties and potential biological activities. The reaction with hydrogen sulfide (B99878) or its salts would lead to the formation of N-hydroxyisobutyrimidothioic acids.

Cycloaddition Reactions and Heterocycle Formation Involving this compound

This compound is a valuable precursor for the in-situ generation of isobutyronitrile (B166230) oxide. This is typically achieved through dehydrochlorination using a base. The resulting nitrile oxide is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles. nih.govyoutube.com

Synthesis of Five-Membered Heterocycles (e.g., Isoxazoles, Oxadiazoles)

Isoxazoles: The most common application of this compound in cycloaddition chemistry is the synthesis of isoxazoles. organic-chemistry.org The in-situ generated isobutyronitrile oxide reacts with alkynes to afford 3,5-disubstituted isoxazoles or with alkenes to yield isoxazolines, which can often be oxidized to isoxazoles. rsc.orgnih.gov This method is highly versatile, allowing for the preparation of a wide array of substituted isoxazoles by varying the alkyne or alkene reaction partner. youtube.com

Oxadiazoles: While the direct cycloaddition route is less common for oxadiazole synthesis from this specific precursor, derivatives of this compound can be used. For example, the corresponding N-hydroxyisobutyrimidamides can be acylated and then cyclized to form 1,2,4-oxadiazoles. mdpi.comresearchgate.net Alternatively, the nitrile oxide generated from this compound can, under certain conditions, dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide). General methods for synthesizing 1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.govnih.govmdpi.com

Synthesis of Other Nitrogen-Containing Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. A primary pathway involves its conversion into the corresponding nitrile oxide, a highly reactive 1,3-dipole. This transformation is typically achieved by dehydrochlorination using a base. The resulting isobutyronitrile oxide can then readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. chegg.com

For example, the reaction of isobutyronitrile oxide with an alkene yields an isoxazoline (B3343090) ring. If an alkyne is used as the dipolarophile, the product is a fully aromatic isoxazole (B147169). This method provides a direct route to highly substituted heterocyclic compounds, leveraging the reactivity of the nitrile oxide intermediate derived from this compound.

Table 1: Synthesis of Heterocycles via Isobutyronitrile Oxide Cycloaddition

Reactant AReactant B (Dipolarophile)Heterocyclic Product
Isobutyronitrile OxideAlkene (e.g., Ethene)Isoxazoline
Isobutyronitrile OxideAlkyne (e.g., Ethyne)Isoxazole
Isobutyronitrile OxideSubstituted AlkeneSubstituted Isoxazoline
Isobutyronitrile OxideSubstituted AlkyneSubstituted Isoxazole

Radical Pathways and Advanced Mechanistic Studies of this compound Transformations

Beyond ionic pathways, the reactions of this compound can also proceed through radical intermediates, particularly under photochemical or electrochemical conditions. nih.gov

The formation of radical species from this compound can be initiated by a single-electron transfer (SET) process. In this proposed mechanism, an electron donor (which could be a photocatalyst or an electrode) transfers an electron to the this compound molecule. researchgate.net This generates a transient radical anion intermediate.

This radical anion is unstable and undergoes rapid fragmentation. The most likely fragmentation pathway is the cleavage of the carbon-chlorine bond, which is typically the weakest bond in similar structures. This dissociative electron capture process results in the formation of a nitrogen-centered imidoyl radical and a chloride anion. researchgate.net This pathway is analogous to mechanisms observed in the reduction of other organic halides. nih.gov The generation of this radical intermediate opens up a variety of subsequent reaction possibilities not accessible through purely ionic routes.

To verify the existence of the proposed imidoyl radical intermediate, radical trapping experiments can be employed. These experiments introduce a "radical trap" or "radical scavenger" into the reaction mixture, a molecule designed to react rapidly and irreversibly with transient radicals to form a stable, characterizable adduct. researchgate.netresearchgate.net

A common and effective radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. If a radical pathway is operative, the imidoyl radical generated from this compound would be intercepted by TEMPO. This would form a stable adduct that can be isolated and identified using techniques such as mass spectrometry and NMR spectroscopy. The detection of this specific adduct would provide compelling evidence for the transient existence of the imidoyl radical, thereby confirming the operation of a radical mechanism. nih.govresearchgate.net

Table 2: Proposed Radical Trapping Experiment

Radical PrecursorProposed Radical IntermediateRadical TrapExpected ProductPurpose
This compoundIsobutyrimidoyl radicalTEMPOTEMPO-adduct of the imidoyl radicalTo provide evidence for the formation of a radical intermediate.

Stereochemical Aspects in Reactions of this compound

The stereochemistry of the carbon-nitrogen double bond in this compound and its derivatives plays a crucial role in determining the stereochemical outcome of its reactions. masterorganicchemistry.com Hydroximoyl chlorides can exist as either (E) or (Z) isomers, and the configuration of the starting material can significantly influence the stereochemistry of the product. acs.org

In studies on related O-substituted hydroximoyl chlorides, it has been demonstrated that nucleophilic substitution reactions can proceed with high stereoselectivity. For instance, the reaction of a pure (Z)-hydroximoyl chloride with a nucleophile like sodium ethoxide has been shown to yield the substitution product with an inverted configuration, suggesting a specific reaction mechanism that dictates the stereochemical course. acs.org This implies that if a reaction begins with a specific stereoisomer of this compound, a predictable stereoisomer of the product can be obtained. libretexts.org

Furthermore, when this compound or its derivatives react with a chiral molecule, the formation of a new stereocenter can lead to a mixture of diastereomers in unequal amounts. pressbooks.pub The inherent chirality of the reactant molecule can create a diastereomeric transition state, making the approach of the reagent from one face sterically or electronically more favorable than the other. This results in one diastereomer being formed in excess, a phenomenon known as diastereoselectivity. pressbooks.pub

Applications of N Hydroxyisobutyrimidoyl Chloride As a Synthetic Intermediate

Role as a Building Block in Complex Molecule Construction

The principal application of N-hydroxyisobutyrimidoyl chloride as a building block lies in its in-situ conversion to isobutyronitrile (B166230) oxide, a reactive 1,3-dipole. This transformation is typically achieved by dehydrochlorination using a mild base. researchgate.netresearchgate.net Once generated, the nitrile oxide is not isolated but is immediately trapped by a suitable dipolarophile present in the reaction mixture. This strategy, known as a 1,3-dipolar cycloaddition or Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. beilstein-journals.org

The reaction of isobutyronitrile oxide with alkenes leads to the formation of isoxazolines, while reaction with alkynes yields isoxazoles. beilstein-journals.orgmdpi.com This cycloaddition process allows for the direct incorporation of the isopropyl group (or more accurately, a gem-dimethyl-substituted carbon) at the 3-position of the resulting heterocycle. This makes this compound a specific and useful building block for creating molecules containing this particular structural motif. The isoxazole (B147169) and isoxazoline (B3343090) rings are themselves important scaffolds found in numerous biologically active compounds and complex natural products. researchgate.netmdpi.com

Table 1: Synthesis of Heterocycles from this compound via Nitrile Oxide Intermediate

DipolarophileResulting HeterocycleGeneral Structure
Alkene (R-CH=CH-R')Isoxazoline3-isopropyl-4,5-disubstituted-isoxazoline
Alkyne (R-C≡C-R')Isoxazole3-isopropyl-4,5-disubstituted-isoxazole

This table illustrates the general outcomes of the 1,3-dipolar cycloaddition of in-situ generated isobutyronitrile oxide with different unsaturated partners.

Derivatization Strategies Leading to Advanced Organic Structures

The primary derivatization strategy for this compound is its conversion to the corresponding nitrile oxide. This is not a derivatization in the sense of creating a stable, isolable product, but rather a transient transformation to unlock its synthetic potential. The true versatility and strategic derivatization comes from the subsequent choice of the reaction partner for the nitrile oxide.

By carefully selecting the alkyne or alkene dipolarophile, a vast array of advanced organic structures can be synthesized. For instance, using terminal alkynes (R-C≡C-H) in the cycloaddition reaction regioselectively produces 3-isopropyl-5-substituted-isoxazoles. The use of internal, unsymmetrical alkynes can lead to a mixture of regioisomers, although reaction conditions, sometimes involving a copper(I) catalyst, can be optimized to favor the formation of a single isomer. This strategic pairing of the nitrile oxide with diverse dipolarophiles allows for the synthesis of a library of specifically substituted isoxazoles, which are advanced structures in their own right and can serve as intermediates for further functionalization.

Table 2: Derivatization of Isobutyronitrile Oxide with Various Alkynes

Alkyne Reactant (Dipolarophile)Isoxazole Product Structure
Propyne (CH₃-C≡CH)3-isopropyl-5-methylisoxazole
Phenylacetylene (C₆H₅-C≡CH)3-isopropyl-5-phenylisoxazole
Ethyl propiolate (HC≡C-COOEt)Ethyl 3-isopropylisoxazole-5-carboxylate
1,4-Dichlorobut-2-yne (ClCH₂-C≡C-CH₂Cl)3-isopropyl-4,5-bis(chloromethyl)isoxazole

This table demonstrates how varying the alkyne partner leads to different advanced isoxazole structures, showcasing the derivatization strategy.

Precursor to Catalytically Relevant Species or Ligands

The use of this compound is predominantly focused on the synthesis of heterocyclic compounds like isoxazoles and isoxazolines. researchgate.net While these heterocycles have a broad range of applications, particularly in medicinal chemistry, their direct and widespread use as catalytically relevant species or as ligands for metal complexes is not extensively documented.

However, the field of coordination chemistry has shown that related five-membered heterocyclic systems, such as oxadiazoles, can act as effective ligands for various metals. These metal complexes can exhibit interesting properties, including applications in light-emitting diodes and other materials science contexts. Given the structural similarity and the presence of nitrogen and oxygen heteroatoms, it is plausible that isoxazoles derived from this compound could be designed to function as ligands. The substituents on the isoxazole ring, introduced through the choice of the dipolarophile, could be tailored to include donor atoms capable of coordinating to metal centers. This remains a potential area for further research rather than a well-established application of this specific precursor.

Development of Novel Functional Molecules via this compound

The development of novel functional molecules is the ultimate goal of utilizing this compound as a synthetic intermediate. The isoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous marketed drugs and its ability to participate in various biological interactions.

By employing the nitrile oxide cycloaddition strategy, chemists can synthesize novel isoxazole-containing molecules that can be screened for a wide range of biological activities. researchgate.net For example, different isoxazole derivatives have been reported to possess anticancer, antiviral, anti-inflammatory, and antibacterial properties. researchgate.net The ability to easily generate a 3-isopropylisoxazole core from this compound allows for the systematic exploration of how this specific substitution pattern influences the functionality of the molecule. The synthesis of these molecules is often a key step in drug discovery and the development of new agrochemicals.

Table 3: Potential Functional Molecules from this compound

Functional Molecule ClassCore StructurePotential Application Area
Bioactive Isoxazoles3-isopropyl-5-arylisoxazoleMedicinal Chemistry (e.g., anticancer, antiviral) researchgate.net
Functionalized PolymersIsoxazole-containing polymer backboneMaterials Science
Agrochemicals3-isopropyl-5-(heteroaryl)isoxazoleAgriculture (e.g., herbicides, fungicides)

This table outlines classes of novel functional molecules that can be developed using this compound as a starting material, based on the known applications of the isoxazole scaffold.

Spectroscopic and Analytical Methods for Structural Elucidation of N Hydroxyisobutyrimidoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR spectra are fundamental for the initial structural assessment of N-hydroxyisobutyrimidoyl chloride.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be expected to show signals corresponding to the methyl protons of the isobutyl group and the proton of the N-hydroxy group. The chemical shifts of the methyl protons would likely appear in the upfield region, while the N-OH proton would be expected to be a broader signal at a more downfield chemical shift.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. In this compound, distinct signals would be anticipated for the methyl carbons, the tertiary carbon of the isobutyl group, and the carbon atom of the C=N bond. organicchemistrydata.org The chemical shift of the imidoyl carbon would be significantly downfield due to the deshielding effects of the adjacent nitrogen and chlorine atoms. wisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
(CH₃)₂CH-~1.2~20
(CH₃)₂C H-~3.0~35
-C=N--~150
N-OH~9-10 (broad)-

Two-dimensional NMR techniques provide more detailed structural information by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org In this compound, a COSY spectrum would show a correlation between the methine proton and the methyl protons of the isobutyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra reveal direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orglibretexts.org This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the molecule. libretexts.orgyoutube.com For instance, the signal for the methyl protons would correlate with the signal for the methyl carbons.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. msu.edu

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (in N-OH)Stretching3200-3600 (broad)
C-H (in isobutyl)Stretching2850-3000
C=N (imidoyl)Stretching1640-1690
C-ClStretching600-800

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretch of the hydroxyl group. rsc.org The C=N stretching vibration is a key feature, typically appearing in the 1640-1690 cm⁻¹ range. docbrown.info The C-H stretching of the alkyl group would be observed around 2850-3000 cm⁻¹, and the C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₄H₈ClNO), the molecular weight is 121.56 g/mol .

In a mass spectrum, the molecular ion peak (M+) would be observed, and its mass would correspond to the molecular weight of the compound. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for this compound could include the loss of a chlorine atom, a hydroxyl group, or cleavage of the isobutyl group. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes). libretexts.org

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment Ionm/z (for ³⁵Cl)Possible Origin
[M-Cl]⁺86Loss of a chlorine atom
[M-OH]⁺104Loss of a hydroxyl radical
[(CH₃)₂CH]⁺43Cleavage of the isobutyl group

Advanced Spectroscopic Techniques for Detailed Structural Analysis

While NMR, IR, and MS are the primary tools, other spectroscopic techniques can provide further structural details.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The C=N chromophore in this compound would be expected to exhibit a π → π* transition. The presence of the chlorine atom and the hydroxyl group attached to the C=N system may influence the wavelength of maximum absorption (λ_max). While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be used to confirm the presence of the conjugated system and for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgspringernature.com This powerful analytical technique provides precise information on the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's chemical and physical properties. creative-biostructure.comnumberanalytics.com While a specific crystal structure for this compound has not been reported in the surveyed literature, this section will detail the principles of X-ray crystallography and its hypothetical application to this compound and its derivatives.

The fundamental principle of single-crystal X-ray diffraction involves irradiating a well-formed crystal with a monochromatic X-ray beam. wikipedia.orgmedium.com The electrons within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of varying intensities. azolifesciences.comlibretexts.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the precise positions of the atoms are determined. wikipedia.orgyoutube.com

For this compound, a successful crystallographic analysis would provide unequivocal evidence for several key structural features:

Molecular Geometry: The precise bond lengths and angles of the entire molecule would be determined. This includes the C=N double bond, the C-Cl bond, the N-O bond, and the geometry of the isobutyryl group.

Stereochemistry: The geometry around the carbon-nitrogen double bond (C=N) would be definitively established as either the E or Z isomer. This is a critical detail that other spectroscopic methods may not be able to assign without ambiguity. researchgate.netresearchgate.net

Intermolecular Interactions: Crucially, X-ray crystallography would elucidate the network of intermolecular forces that stabilize the crystal lattice. nih.gov For this compound, the hydroxyl (-OH) group is capable of acting as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. iucr.orgresearchgate.netmdpi.com Identifying these hydrogen bonding networks is essential for understanding the compound's solid-state properties and crystal packing.

The successful growth of a single crystal suitable for X-ray diffraction is often the most challenging step in the process. wikipedia.orgnih.gov It requires a highly purified sample and screening of various crystallization conditions, such as different solvents and temperatures. nih.gov

Hypothetical Crystallographic Data

In the absence of experimental data, a representative table of what crystallographic information for this compound might look like is presented below for illustrative purposes. This table showcases the type of detailed structural parameters that would be obtained from a successful X-ray diffraction experiment.

Parameter Hypothetical Value Parameter Hypothetical Value
Crystal System MonoclinicC(1)-C(2) Bond Length 1.52 Å
Space Group P2₁/cC(1)-Cl(1) Bond Length 1.78 Å
a (Å) 8.543C(1)=N(1) Bond Length 1.28 Å
b (Å) 10.211N(1)-O(1) Bond Length 1.41 Å
c (Å) 7.985O(1)-H(1) Bond Length 0.84 Å
β (°) ** 98.75Cl-C-N Bond Angle 115.2°
Volume (ų) **687.3C-N-O Bond Angle 112.5°
Z 4N-O-H Bond Angle 105.3°
Calculated Density (g/cm³) 1.325O-H···N H-Bond (Å) 2.15

Table 1: Illustrative hypothetical crystallographic data for this compound.

Application to Derivatives

X-ray crystallography is an invaluable tool in synthetic chemistry for the structural confirmation of new derivatives. When this compound is used as a starting material to synthesize more complex molecules, X-ray analysis of the crystalline products provides absolute proof of their structure. rsc.orgnih.gov It can confirm that a desired reaction has occurred at the intended site and can reveal the stereochemical outcome of the reaction. This is particularly important for developing structure-activity relationships (SAR) in medicinal chemistry, where the precise three-dimensional arrangement of functional groups can dictate biological activity. springernature.com

Theoretical and Computational Chemistry Studies on N Hydroxyisobutyrimidoyl Chloride

Quantum Chemical Calculations for Mechanistic Elucidation

Transition State Analysis and Reaction Pathways

A key application of quantum chemical calculations is the identification and characterization of transition states, which are crucial for understanding reaction mechanisms. For instance, in the conversion of hydroximoyl chlorides to nitrile oxides, a common reaction for this class of compounds, transition state analysis can pinpoint the geometry and energy of the highest point along the reaction coordinate. This information is vital for predicting the feasibility and kinetics of the reaction.

Computational studies on analogous hydroximoyl chlorides have shown that the dehydrochlorination to form a nitrile oxide proceeds through a concerted or stepwise mechanism, depending on the substrate and reaction conditions. Theoretical calculations can distinguish between these pathways by locating the relevant transition states and intermediates. For N-hydroxyisobutyrimidoyl chloride, it is hypothesized that the reaction pathway would be similar, involving the abstraction of a proton from the hydroxyl group and the subsequent elimination of the chloride ion.

Energy Profiles of Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given transformation can be constructed. This profile provides quantitative data on activation energies and reaction enthalpies, which are fundamental to understanding reaction rates and equilibria.

For the 1,3-dipolar cycloaddition reaction of the nitrile oxide derived from this compound with various dipolarophiles, DFT calculations can predict the regioselectivity and stereoselectivity of the reaction. scielo.brscielo.br The calculated energy barriers for the formation of different isoxazole (B147169) products can explain the experimentally observed product distributions. nih.gov

Table 1: Calculated Energy Profile for a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate+5.7
Transition State 2+15.2
Products-12.8

Note: This table is illustrative and based on typical values for similar reactions.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, including the preferred conformations of its substituent groups, plays a significant role in its reactivity. Conformational analysis, performed using molecular mechanics or quantum chemical methods, can identify the most stable conformers and the energy barriers between them. scielo.br

The stereochemical outcome of reactions involving this compound can also be predicted using computational models. For reactions at chiral centers or the formation of new stereocenters, theoretical calculations can determine the relative energies of the transition states leading to different stereoisomers, thereby predicting the major product.

Electronic Structure Investigations and Reactivity Descriptors

Understanding the electronic structure of this compound is key to predicting its reactivity. Molecular orbital theory provides a framework for analyzing the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they represent the regions of the molecule most likely to act as a nucleophile and an electrophile, respectively. biointerfaceresearch.com

Various reactivity descriptors, derived from conceptual DFT, can be calculated to provide further insights into the molecule's chemical behavior. These descriptors include:

Electron density: Indicates the regions of the molecule that are electron-rich or electron-poor.

Electrostatic potential: Maps the electrostatic interactions between the molecule and a positive point charge, highlighting areas susceptible to nucleophilic or electrophilic attack.

Fukui functions: Identify the sites within the molecule that are most reactive towards nucleophilic, electrophilic, or radical attack.

Table 2: Calculated Reactivity Descriptors for this compound

AtomFukui Index (f-) for Nucleophilic AttackFukui Index (f+) for Electrophilic Attack
C10.250.12
N20.080.35
O30.450.05
Cl40.150.28

Note: This table is illustrative and presents hypothetical values to demonstrate the concept.

Predictive Modeling for Novel Reactions and Derivatizations

The insights gained from theoretical and computational studies can be leveraged to predict the outcomes of novel reactions and to design new derivatives of this compound with desired properties. By computationally screening a range of potential reactants and reaction conditions, researchers can identify promising candidates for experimental investigation. nih.gov

For example, predictive modeling can be used to explore the reactivity of the nitrile oxide derived from this compound with a wide array of dipolarophiles, leading to the synthesis of novel isoxazole derivatives. These models can also guide the modification of the isobutyrimidoyl chloride backbone to tune its electronic properties and reactivity for specific applications. The use of machine learning and other data-driven approaches, in conjunction with quantum chemical calculations, is becoming an increasingly powerful tool for accelerating the discovery of new reactions and molecules. nih.gov

Q & A

Q. What safety protocols are essential for handling N-hydroxyisobutyrimidoyl chloride in laboratory settings?

this compound is a reactive intermediate requiring stringent safety measures. Key protocols include:

  • Use of fume hoods, gloves, and protective eyewear to avoid direct contact.
  • Storage in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis.
  • Disposal via approved chemical waste channels to mitigate environmental hazards. Reference: Safety guidelines for reactive intermediates emphasize restricted handling by trained personnel in authorized facilities .

Q. Which analytical techniques are recommended for determining the purity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard. For HPLC:

  • Use a C18 column with a mobile phase of acetonitrile/water (70:30).

  • Inject 10 µL of sample and standard solutions, comparing retention times and peak areas .

  • Calculate purity using the formula: Purity (%)=CSCU×rUrS×100\text{Purity (\%)} = \frac{C_S}{C_U} \times \frac{r_U}{r_S} \times 100

    where CS,CUC_S, C_U are concentrations and rS,rUr_S, r_U are peak responses .

Q. How can researchers optimize the synthesis of this compound?

Key variables include:

  • Reaction temperature (maintain 0–5°C to minimize side reactions).
  • Stoichiometry of isobutyronitrile oxide and thionyl chloride (1:1.2 molar ratio).
  • Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Monitor progress via thin-layer chromatography (TLC) with UV visualization.

Advanced Research Questions

Q. What mechanistic studies are critical for understanding the reactivity of this compound in nucleophilic substitutions?

Advanced approaches include:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
  • DFT calculations : Model transition states to predict regioselectivity in acyl transfer reactions.
  • Trapping experiments : Use stabilizing agents (e.g., TEMPO) to isolate reactive intermediates.

Q. How should researchers address contradictions in reported yields for this compound-mediated reactions?

Systematic analysis involves:

  • Variable screening : Tabulate reaction conditions (solvent, catalyst, temperature) from literature (example below).
  • Statistical validation : Apply ANOVA to identify significant factors affecting yield.
StudySolventCatalystTemp (°C)Yield (%)
ADCMNone2562
BTHFDMAP078
CEtOAcPyridine4045

Reference: Data reliability hinges on transparent reporting of parameters and replication in controlled settings .

Q. What methodologies validate the accuracy of analytical assays for this compound?

Follow pharmacopeial standards for method validation:

  • Linearity : Test 5–6 concentration levels (R² ≥ 0.995).
  • Precision : Repeat assays (n=6) with ≤2% RSD for retention times.
  • Specificity : Confirm no interference from degradation products via LC-MS .

Experimental Design Considerations

Adopt a structured framework for hypothesis-driven research:

CriterionBest Practice
Research QuestionFocus on mechanistic or synthetic variables (e.g., "How does solvent polarity affect acylation efficiency?").
Data ReliabilityUse triplicate measurements and cite primary sources for comparative data .
Contradiction ResolutionApply multivariate analysis to isolate conflicting variables (e.g., temperature vs. catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.